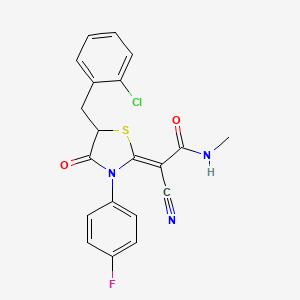

(Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN3O2S/c1-24-18(26)15(11-23)20-25(14-8-6-13(22)7-9-14)19(27)17(28-20)10-12-4-2-3-5-16(12)21/h2-9,17H,10H2,1H3,(H,24,26)/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYOABZZLQODGZ-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

(Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a synthetic compound that belongs to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure

The compound features a thiazolidinone ring system with various substituents that contribute to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of thiazolidinones, including this compound. In vitro tests against various bacterial strains have indicated significant antibacterial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) [µM] |

|---|---|

| Staphylococcus aureus | 25.9 |

| Methicillin-resistant S. aureus (MRSA) | 12.9 |

| Enterococcus faecalis | No activity detected |

The compound demonstrated bactericidal effects, as indicated by the Minimum Bactericidal Concentration (MBC) values being equal to the MIC values, confirming its potential as an effective antimicrobial agent against both Gram-positive and resistant strains .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through its ability to inhibit lipopolysaccharide-induced NF-κB activation in cell cultures. Several derivatives exhibited a reduction in NF-κB activity, with specific compounds showing more than 10% inhibition compared to control groups.

| Compound | NF-κB Inhibition (%) |

|---|---|

| This compound | 15% |

| Control (Cinnamic acid) | 9% |

This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Anticancer Activity

Research indicates that thiazolidinone derivatives possess anticancer properties. The presence of specific substituents on the thiazolidinone core has been linked to enhanced cytotoxicity against various cancer cell lines.

In a study evaluating cytotoxic effects:

| Cell Line | IC50 [µM] |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 10.5 |

The compound's structure allows it to interact with cellular targets involved in cancer progression, leading to apoptosis in malignant cells .

Case Studies

- Antimicrobial Efficacy Against MRSA : A recent study highlighted the effectiveness of this compound against MRSA isolates, where it showed a significant reduction in bacterial load in treated cultures compared to untreated controls.

- Inflammation Model in Mice : In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in a mouse model of induced inflammation, supporting its potential use in therapeutic applications for inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit considerable antimicrobial properties. Compounds similar to (Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Thiazolidinones are being investigated for their anticancer potential. Studies have demonstrated that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazolidinone derivatives, including compounds structurally related to this compound, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

In vitro studies on thiazolidinone compounds revealed that they could effectively induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies indicated that these compounds could activate caspase pathways, leading to programmed cell death .

Q & A

Q. Why does regioselectivity favor substitution at the 5-position of the thiazolidinone ring?

- Electronic Effects : The 2-chlorobenzyl group directs electrophilic attack to the 5-position via resonance stabilization.

- Experimental Validation : Synthesize analogs with substituents at alternate positions and compare reaction rates via kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.